Relative Sweetness: Maltulose Delivers Only 31% of Sucrose Sweetness, Offering a Milder Sweetness Profile than Isomaltulose
Maltulose exhibits a relative sweetness of 31% compared to sucrose, as determined by sensory panel evaluation [1]. In contrast, the commercially dominant sucrose isomer isomaltulose (palatinose) exhibits a relative sweetness of approximately 50% of sucrose (class‐level inference from multiple commercial and regulatory sources) [2]. This 19‐percentage‐point difference means maltulose provides substantially lower sweetness per gram, which can be advantageous when a disaccharide bulking agent with minimal sweet taste is required.
| Evidence Dimension | Relative sweetness (sucrose = 100%) |
|---|---|
| Target Compound Data | 31% |
| Comparator Or Baseline | Isomaltulose (palatinose): ~50%; Sucrose: 100% |
| Quantified Difference | 19 percentage points lower than isomaltulose; 69 percentage points lower than sucrose |
| Conditions | Human sensory panel; aqueous solutions (Ruiz-Aceituno et al., 2018, cited in [1]) |
Why This Matters
Procurement for low-sweetness or sugar-reduction applications would favor maltulose over isomaltulose when a milder sweetness and full disaccharide functionality are simultaneously required.
- [1] Kobayashi, T., et al. (2024). Isomerization of maltose to maltulose under microwave heating using uncalcined scallop shell powder. Food and Bioproducts Processing, 147, 140–147. (Citing Ruiz-Aceituno, L., et al. (2018). LWT, 96, 476–482.) View Source
- [2] Lina, B.A.R., et al. (2002). Isomaltulose (Palatinose): a review of biological and toxicological data. Food and Chemical Toxicology, 40, 1375–1381. View Source
